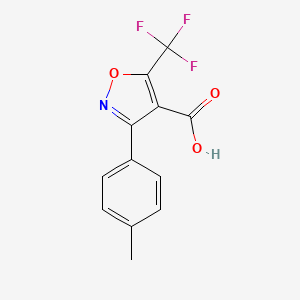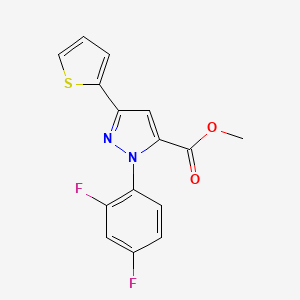![molecular formula C10H11N5O2 B1434731 [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1706447-78-0](/img/structure/B1434731.png)
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid
Vue d'ensemble
Description
“[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid” is a compound that belongs to the class of pyrazolylpyridazine . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides . Some derivatives have also shown a pronounced stimulating effect on plant growth .
Synthesis Analysis
The synthesis of pyrazolylpyridazine derivatives involves reactions with aryl isocyanate, aryl, and alkyl isothiocyanates . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain compounds . When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, leading to the formation of compound 3 . This compound was then subjected to heterocyclization in sulfuric acid or ethanol to form other derivatives .Molecular Structure Analysis
The molecular structure of pyrazolylpyridazine derivatives can be complex. For example, in the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, which results in some signals in the 1H and 13C NMR spectra being broadened .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolylpyridazine derivatives are diverse and can involve various reagents and conditions . For example, the reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolylpyridazine derivatives can vary. For example, the yields and some physicochemical characteristics of the prepared compounds are given in Table 1 .Applications De Recherche Scientifique
Androgen Receptor Antagonism in Prostate Cancer Therapy
Pyrazole derivatives, including the compound , have been studied for their potential as androgen receptor (AR) antagonists . AR signaling plays a crucial role in the progression of prostate cancer, and blocking this pathway is a key therapeutic strategy. Derivatives of pyrazole compounds have shown promise in inhibiting AR activity, which could lead to the development of new treatments for prostate cancer patients, particularly those with castration-resistant prostate cancer.
Anti-inflammatory and Antioxidant Activities
Compounds based on the pyrazole scaffold, such as 2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid, have been associated with anti-inflammatory and antioxidant properties . These activities are highly beneficial in the treatment of chronic diseases where inflammation and oxidative stress play a significant role. Further research into these properties could lead to the development of new anti-inflammatory and antioxidant drugs.
Agricultural Applications: Growth Stimulation
Research has indicated that pyrazolylpyridazine derivatives can have a stimulating effect on plant growth . This suggests potential agricultural applications for the compound, where it could be used to enhance crop yields and improve food security. The exact mechanisms by which these compounds stimulate growth are still under investigation, and further studies could provide valuable insights into their use in agriculture.
Antimicrobial Properties
The pyrazole and pyridazine scaffolds are known to possess antimicrobial properties, making them interesting candidates for the development of new antibiotics . With the increasing threat of antibiotic resistance, there is a pressing need for novel antimicrobial agents. The compound could be a part of this new wave of antibiotics, provided its efficacy and safety are established through rigorous research.
Potential in Neuroprotective Agents
Structurally related to piracetam, a known neuroprotective agent, 2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid may have potential applications in the treatment of neurodegenerative diseases. Its similarity to piracetam suggests that it could have cognitive-enhancing effects, although this area requires extensive research to determine its viability as a neuroprotective drug.
Ligand Design for Receptor or Enzyme Targeting
Aminopyrazoles, which are structurally similar to the compound , have been utilized as ligands for various receptors and enzymes . This application is particularly relevant in the design of targeted therapies, where the compound could be used to modulate the activity of specific biological targets. The design and synthesis of such ligands could lead to the development of highly selective drugs with fewer side effects.
Mécanisme D'action
Target of Action
The primary target of the compound [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid is the receptor tyrosine kinase MET . The MET receptor plays a crucial role in the development and progression of cancer .
Mode of Action
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid acts as a selective inhibitor of the MET receptor . It inhibits MET autophosphorylation and signaling, thereby disrupting the normal functioning of the receptor . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme that is part of the apoptosis signaling cascade .
Biochemical Pathways
Given its mode of action, it can be inferred that it impacts the met signaling pathway, which is implicated in cancer development and progression .
Result of Action
The molecular and cellular effects of [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid’s action involve the inhibition of MET receptor signaling and the activation of caspase 3 . This leads to a disruption in the normal functioning of the MET receptor, which is implicated in cancer development and progression .
Action Environment
Like all chemical compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and light exposure .
Safety and Hazards
Orientations Futures
The development of c-Met inhibitors for regulation of c-Met signaling pathway is an attractive strategy for the clinical management of various tumors, such as liver, breast, pancreas, lung, kidney, bladder, ovary, brain, prostate, and many other cancers . There are at least 20 compounds in active clinical development, and some of them have reached the clinical trials phase .
Propriétés
IUPAC Name |
2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-14(7-10(16)17)8-3-4-9(13-12-8)15-6-2-5-11-15/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGJPKBPFCKMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NN=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



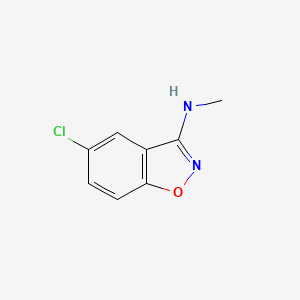

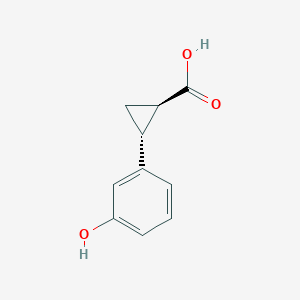
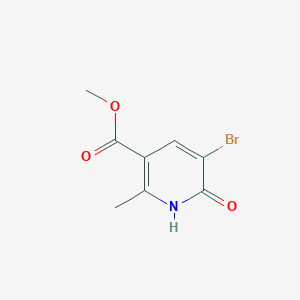
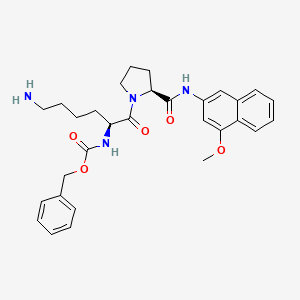



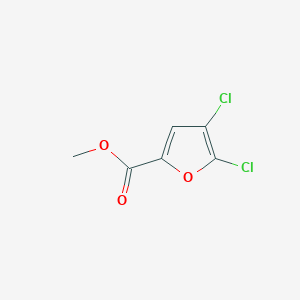

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
